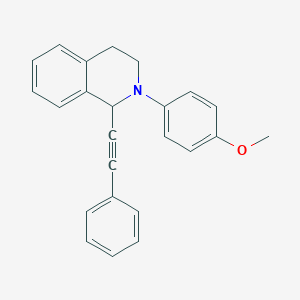

2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 823814-04-6

Cat. No.: VC17294964

Molecular Formula: C24H21NO

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823814-04-6 |

|---|---|

| Molecular Formula | C24H21NO |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C24H21NO/c1-26-22-14-12-21(13-15-22)25-18-17-20-9-5-6-10-23(20)24(25)16-11-19-7-3-2-4-8-19/h2-10,12-15,24H,17-18H2,1H3 |

| Standard InChI Key | ZLCXOTJSWFHZDZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(4-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline, reflects its intricate architecture. Key features include:

-

Tetrahydroisoquinoline core: A partially saturated isoquinoline framework that provides conformational flexibility while maintaining aromatic interactions .

-

4-Methoxyphenyl substituent: Positioned at C2, this group enhances electron density via the methoxy (-OCH3) moiety, potentially influencing binding affinity and solubility.

-

Phenylethynyl group: A rigid, linear alkyne linkage at C1 that may stabilize the molecule’s tertiary structure and modulate steric interactions.

The canonical SMILES representation, COC1=CC=C(C=C1)N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4, underscores the spatial arrangement of these substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO |

| Molecular Weight | 339.4 g/mol |

| XLogP3 (Lipophilicity) | Estimated 3.2–3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 21.5 Ų |

Synthetic Pathways and Methodologies

Core Synthesis via Pictet-Spengler Reaction

The tetrahydroisoquinoline scaffold is typically constructed using the Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds under acidic conditions. For this derivative, a β-(4-methoxyphenyl)ethylamine intermediate likely reacts with a cyclic ketone or aldehyde to form the tetracyclic framework.

Functionalization via Sonogashira Coupling

The phenylethynyl group is introduced through a Sonogashira coupling between a halogenated tetrahydroisoquinoline precursor (e.g., bromo or iodo derivative) and phenylacetylene. This palladium-catalyzed reaction proceeds under mild conditions, preserving the integrity of the methoxyphenyl group .

Representative Reaction Scheme:

-

Pictet-Spengler Cyclization:

-

Halogenation:

-

Sonogashira Coupling:

Structural and Electronic Analysis

Conformational Dynamics

The phenylethynyl group imposes significant rigidity, restricting rotation around the C1-C≡C bond. Density functional theory (DFT) calculations predict a dihedral angle of 85–90° between the tetrahydroisoquinoline plane and the phenyl ring of the ethynyl group, minimizing steric clashes.

Electronic Effects

-

Methoxyphenyl Group: The electron-donating methoxy substituent elevates the electron density of the aromatic ring, enhancing π-π stacking interactions with biological targets.

-

Alkyne Linkage: The sp-hybridized carbon atoms in the ethynyl group create a linear geometry, facilitating dipole-dipole interactions with hydrophobic protein pockets .

Hypothesized Pharmacological Applications

Neurological Targets

Tetrahydroisoquinolines are known to interact with dopamine receptors and monoamine transporters, making them candidates for ADHD therapeutics . The phenylethynyl moiety in this compound may alter binding kinetics, potentially improving selectivity for the dopamine D4 receptor subtype.

Research Gaps and Future Directions

Despite its synthetic accessibility, empirical data on 2-(4-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline remain scarce. Priority areas for future research include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume